molecular formula C22H34O6S B12564095 2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid CAS No. 188950-54-1

2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

Katalognummer: B12564095
CAS-Nummer: 188950-54-1
Molekulargewicht: 426.6 g/mol
InChI-Schlüssel: XUVMEQDEBONXFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid is an organic compound characterized by its unique structure, which includes a thieno[3,4-b][1,4]dioxine core substituted with tetradecyl and dicarboxylic acid groups.

Vorbereitungsmethoden

The synthesis of 2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .

Analyse Chemischer Reaktionen

2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate due to its bioactive properties.

    Industry: It is used in the development of advanced materials, including polymers and coatings .

Wirkmechanismus

The mechanism of action of 2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with cellular membranes and proteins .

Vergleich Mit ähnlichen Verbindungen

2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its potential for diverse applications in various scientific fields.

Eigenschaften

CAS-Nummer

188950-54-1

Molekularformel

C22H34O6S

Molekulargewicht

426.6 g/mol

IUPAC-Name

3-tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

InChI

InChI=1S/C22H34O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-27-17-18(28-16)20(22(25)26)29-19(17)21(23)24/h16H,2-15H2,1H3,(H,23,24)(H,25,26)

InChI-Schlüssel

XUVMEQDEBONXFC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCC1COC2=C(SC(=C2O1)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.